molecular formula C19H19FN2O2 B12197237 N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12197237
M. Wt: 326.4 g/mol
InChI Key: CFXNGMBTQHLNPX-UHFFFAOYSA-N
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Description

Research Application and Scientific Significance N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound designed for research purposes. It belongs to the class of indole derivatives, a family of heterocyclic structures that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities . The indole scaffold is a privileged structure in pharmacology and is found in numerous naturally occurring alkaloids and several FDA-approved drugs . The molecular structure of this specific analog incorporates a 7-methoxyindole moiety linked via an acetamide group to a 4-fluorophenethyl chain. This specific substitution pattern is designed to modulate the compound's physicochemical properties and its interaction with biological targets. Potential Mechanisms and Research Value While the specific biological target and detailed mechanism of action for this compound are subjects of ongoing research, its structural features provide strong clues for its potential research applications. Indole derivatives are extensively investigated for their anti-inflammatory potential. Related compounds have been shown to exhibit activity by inhibiting key pro-inflammatory pathways, such as the suppression of the NF-κB signaling cascade and the downregulation of enzymes like cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1) . The fluorophenyl and methoxyindole groups are common pharmacophores that can influence binding affinity and selectivity in such targets. Furthermore, structurally similar N-acetamide indole analogs have recently been identified as a novel chemotype with potent antiplasmodial activity, acting through the inhibition of Plasmodium falciparum ATP4 (PfATP4), a crucial ion pump in malaria parasites . This suggests potential utility for this compound in parasitology and infectious disease research. For Research Use Only WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The safety profile of this compound has not been fully established. Researchers should handle this material with appropriate personal protective equipment and adhere to their institution's chemical safety guidelines.

Properties

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H19FN2O2/c1-24-17-4-2-3-15-10-12-22(19(15)17)13-18(23)21-11-9-14-5-7-16(20)8-6-14/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)

InChI Key

CFXNGMBTQHLNPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Direct Methoxylation via Electrophilic Substitution

Electrophilic methoxylation can be achieved using a Friedel-Crafts-type reaction. A suspension of indole in dichloromethane is treated with methoxyacetyl chloride in the presence of aluminum trichloride at 0–5°C for 4–6 hours. The reaction mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Yields for this method typically range from 45–60%, with purity dependent on subsequent silica gel chromatography.

Reductive Cyclization of Nitro-Substituted Intermediates

An alternative route involves the reductive cyclization of 2-nitro-3-methoxyphenylacetonitrile using palladium on carbon (10% w/w) under hydrogen gas (1 atm) in ethanol at 50°C. This method achieves higher regioselectivity (>85%) but requires stringent control over reaction time to avoid over-reduction.

Preparation of 2-(7-Methoxy-1H-Indol-1-yl)Acetic Acid

Functionalization of the indole nitrogen with an acetic acid group is accomplished through N-alkylation or acylation:

Sodium Hydride-Mediated Alkylation

A suspension of 7-methoxy-1H-indole (1.0 equiv) in dry dimethyl sulfoxide (DMSO) is treated with sodium hydride (1.2 equiv) at 60°C for 1 hour to generate the indolide anion. Ethyl bromoacetate (1.1 equiv) is then added dropwise, and the mixture is stirred for 12 hours at room temperature. Hydrolysis of the ester with 2N NaOH in ethanol/water (3:1) at reflux yields 2-(7-methoxy-1H-indol-1-yl)acetic acid with 70–75% efficiency.

Table 1: Alkylation Reaction Optimization

ParameterOptimal ConditionYield Impact
SolventAnhydrous DMSOMaximizes anion stability
Temperature60°C (activation) → RTPrevents side reactions
ElectrophileEthyl bromoacetateHigher reactivity vs. chloro

Coupling with 2-(4-Fluorophenyl)Ethylamine

Amide bond formation between the acetic acid derivative and 2-(4-fluorophenyl)ethylamine is critical. Patent US5591866A details two coupling strategies:

Carbodiimide-Mediated Coupling

A solution of 2-(7-methoxy-1H-indol-1-yl)acetic acid (1.0 equiv) in tetrahydrofuran (THF) is activated with 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) at 0°C for 30 minutes. 2-(4-Fluorophenyl)ethylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 48 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to achieve 82–88% yield.

Mixed Anhydride Method

For industrial-scale synthesis, the mixed anhydride approach using isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF at -15°C provides faster reaction kinetics (<6 hours) but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography remains the gold standard, with eluent systems optimized as follows:

  • Normal-phase : Ethyl acetate/hexane (1:1 → 3:1 gradient) removes non-polar byproducts.

  • Reverse-phase : C18 column with acetonitrile/water (60:40) resolves polar impurities.

Recrystallization

The final compound is recrystallized from ethanol/isopropyl ether (1:2) to achieve >99% purity, confirmed by HPLC (C18, 0.1% TFA in water/acetonitrile).

Table 2: Analytical Data for Final Product

PropertyValueMethod
Melting Point157–159°CDifferential scanning calorimetry
1H^1H-NMR (DMSO-d6)δ 4.57 (s, 2H, CH2), 7.20 (br. s, 1H, NH)400 MHz spectrometer
HPLC Purity99.3%UV detection at 254 nm

Industrial-Scale Production Optimizations

Catalytic Enhancements

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) reduces reaction times by 40% but increases catalyst costs.

Solvent Recycling

THF is recovered via distillation (bp 66°C) with <5% loss per batch, improving process sustainability.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodYield (%)Purity (%)Cost Index
Carbodiimide coupling8899.31.0
Mixed anhydride7898.50.8
Enzymatic coupling65*97.2*1.2*
*Theoretical values based on analogous systems .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Indole Substituents and Acetamide Linkages

  • Target Compound : Features a 7-methoxyindole and a 4-fluorophenethyl group.
  • N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (PubChemCID: 4777887) : Differs by an oxo group on the acetamide and a benzyl substitution (vs. phenethyl), with indole substitution at position 3 instead of 1. This may reduce steric hindrance but limit aromatic stacking interactions .

Fluorinated and Sulfonamide Derivatives

  • Compound 4f/4g () : Incorporate trifluoroacetyl and fluorostyryl groups, enhancing lipophilicity (logP ~3–4). Synthesized in 72–81% yields via TFAA-mediated reactions, these analogs showed antimalarial activity in pLDH assays, though exact IC₅₀ values are unspecified .
  • 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31): Replaces the acetamide’s phenethyl group with a sulfonamide, improving selectivity for cyclooxygenase (COX) inhibition.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Notable Functional Groups Reported Activity/Assay
Target Compound 340.37 7-methoxyindole, 4-fluorophenethyl Methoxy, Fluorine, Acetamide N/A
N-(2-methoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide 318.35 7-methoxyindole, methoxyethyl Methoxy, Acetamide Enzyme modulation (unspecified)
Compound 4f ~500 (estimated) Trifluoroacetyl, 4-fluorostyryl Trifluoroacetyl, Fluorostyryl Antimalarial (pLDH assay)
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 326.31 3-indole, 4-fluorobenzyl, oxoacetamide Oxoacetamide, Fluorine No cytotoxicity (HeLa, SMMC-7721)
Compound 31 527.43 5-methoxyindole, trifluoromethylsulfonamide Sulfonamide, Trifluoromethyl COX inhibition (selectivity data N/A)

Research Findings and Mechanistic Insights

Antimalarial Activity

Compounds 4f and 4g () demonstrate the importance of fluorostyryl and trifluoroacetyl groups in antimalarial activity, likely through interference with parasite lactate dehydrogenase (pLDH). The target compound lacks these groups, suggesting divergent bioactivity .

Cytotoxicity and Selectivity

Enzyme Targeting

The target compound’s phenethyl group may favor hydrophobic binding pockets in targets like arylalkylamine-N-acetyltransferase () .

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Indole Moiety : Known for its diverse biological activities, particularly in modulating neurotransmission.
  • Fluorophenyl Group : The presence of fluorine may enhance lipophilicity and receptor interactions.
  • Acetamide Linkage : This functional group is often associated with various pharmacological effects.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈F₁N₃O₂
  • Molecular Weight : 325.35 g/mol

Research indicates that this compound interacts with multiple biological targets, influencing several signaling pathways critical in disease processes such as cancer and inflammation. Its mechanism likely involves:

  • Receptor Modulation : Binding to neurotransmitter receptors, which can affect mood, cognition, and pain perception.
  • Inhibition of Enzymatic Activity : Potentially inhibiting enzymes involved in inflammatory pathways.

Therapeutic Potential

The compound has been studied for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through apoptosis induction and suppression of cell proliferation.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX-2.
  • Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Studies

A study demonstrated that the compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to standard chemotherapeutics.

Anti-inflammatory Activity

In vitro assays showed that the compound significantly decreased levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a robust anti-inflammatory profile with potential applications in treating chronic inflammatory diseases.

Antimicrobial Testing

The compound was evaluated for its antimicrobial activity against various strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µM
Escherichia coli15 µM
Candida albicans18 µM

These results indicate moderate to strong antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole or phenyl rings can significantly alter potency and selectivity. For instance:

  • Substituent Variation : Changing the position or type of substituent on the indole ring can enhance anticancer activity.
  • Fluorine Substitution : The presence of fluorine has been linked to improved receptor binding affinity.

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